Bromo-PEG2-t-butyl ester

描述

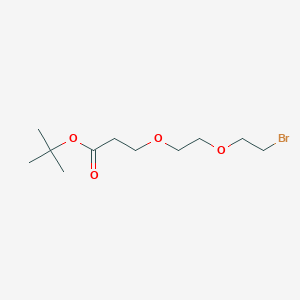

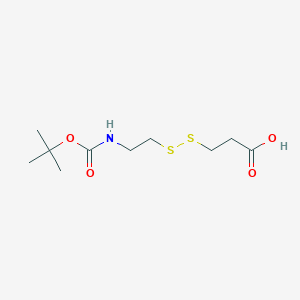

Bromo-PEG2-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

Bromo-PEG2-t-butyl ester has a molecular weight of 297.2 g/mol . It contains a total of 36 bonds, including 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 aliphatic ester, and 2 aliphatic ethers .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Bromo-PEG2-t-butyl ester has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.240±0.06 g/cm3 . It should be stored at 2-8°C .科学研究应用

C11H21BrO4 C_{11}H_{21}BrO_{4} C11H21BrO4

and a molecular weight of 297.19 g/mol, is a versatile reagent in various fields of research .Drug Delivery Systems

Bromo-PEG2-t-butyl ester: is commonly used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for delivering hydrophobic drugs. The bromide group acts as a good leaving group for nucleophilic substitution reactions, allowing for the conjugation of drugs to the PEG linker .

PEGylation of Therapeutic Molecules

This compound is instrumental in the PEGylation process, where it reacts selectively with amino groups in proteins and peptides. PEGylation improves the stability and circulation time of therapeutic molecules, leading to enhanced clinical outcomes .

PROTAC Linker

Bromo-PEG2-t-butyl ester: serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to degrade specific proteins of interest within cells, and this compound provides a flexible connection between the ligand for the target protein and the E3 ubiquitin ligase .

Surface Modification

The compound is used for surface modification of various materials. By attaching to surfaces, it can impart hydrophilicity, which is beneficial for reducing nonspecific protein adsorption and cell adhesion on medical devices .

Nanoparticle Functionalization

Functionalization of nanoparticles with Bromo-PEG2-t-butyl ester enhances their biocompatibility and stability in biological environments. This is essential for applications in imaging, sensing, and as carriers for targeted drug delivery .

Synthesis of Bioconjugates

Bioconjugation techniques utilize Bromo-PEG2-t-butyl ester to link biomolecules with other entities like drugs, fluorescent dyes, or targeting ligands. This is particularly useful in creating diagnostic agents or therapeutics with improved properties .

Molecular Probes

The compound is used in the design of molecular probes that are PEGylated. These probes can be used for various bioanalytical applications, including the detection of biomarkers or the study of molecular interactions .

Research Tool in Proteomics

In proteomics research, Bromo-PEG2-t-butyl ester is used as a tool for modifying proteins and peptides. This modification can help in studying protein function, interactions, and in the development of new proteomic techniques .

作用机制

安全和危害

Bromo-PEG2-t-butyl ester is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, not to breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYAYHGUAATLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG2-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)